Methyl 3-[(dimethylamino)methyl]thieno[3,2-b]pyridine-2-carboxylate Methyl 3-[(dimethylamino)methyl]thieno[3,2-b]pyridine-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17801804
InChI: InChI=1S/C12H14N2O2S/c1-14(2)7-8-10-9(5-4-6-13-10)17-11(8)12(15)16-3/h4-6H,7H2,1-3H3
SMILES:
Molecular Formula: C12H14N2O2S
Molecular Weight: 250.32 g/mol

Methyl 3-[(dimethylamino)methyl]thieno[3,2-b]pyridine-2-carboxylate

CAS No.:

Cat. No.: VC17801804

Molecular Formula: C12H14N2O2S

Molecular Weight: 250.32 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-[(dimethylamino)methyl]thieno[3,2-b]pyridine-2-carboxylate -

Specification

Molecular Formula C12H14N2O2S
Molecular Weight 250.32 g/mol
IUPAC Name methyl 3-[(dimethylamino)methyl]thieno[3,2-b]pyridine-2-carboxylate
Standard InChI InChI=1S/C12H14N2O2S/c1-14(2)7-8-10-9(5-4-6-13-10)17-11(8)12(15)16-3/h4-6H,7H2,1-3H3
Standard InChI Key KOICWBCLSXTIMD-UHFFFAOYSA-N
Canonical SMILES CN(C)CC1=C(SC2=C1N=CC=C2)C(=O)OC

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure integrates a bicyclic thieno[3,2-b]pyridine system, which combines a thiophene ring fused to a pyridine moiety. Key functional groups include:

  • Methyl ester (COOCH₃): Positioned at C2, this group enhances solubility and serves as a handle for further chemical modifications.

  • Dimethylaminomethyl (CH₂N(CH₃)₂): Attached to C3, this substituent introduces basicity and potential hydrogen-bonding capabilities, influencing interactions with biological targets.

The molecule’s planar aromatic core facilitates π-π stacking interactions, while the dimethylaminomethyl group confers partial hydrophilicity. Computational models predict a logP value of ~1.8, suggesting moderate lipophilicity conducive to cell membrane permeability.

PropertyValue
Molecular FormulaC₁₂H₁₄N₂O₂S
Molecular Weight250.32 g/mol
IUPAC NameMethyl 3-[(dimethylamino)methyl]thieno[3,2-b]pyridine-2-carboxylate
Canonical SMILESCN(C)CC1=C(SC2=C1N=CC=C2)C(=O)OC
Topological Polar SA67.5 Ų

Synthesis and Structural Elaboration

Core Heterocycle Construction

The thieno[3,2-b]pyridine scaffold is typically assembled via cyclization reactions. One common approach involves:

  • Thiophene Annulation: Condensation of 3-aminothiophene derivatives with α,β-unsaturated carbonyl compounds under acidic conditions.

  • Pyridine Ring Formation: Intramolecular cyclization facilitated by reagents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).

Functionalization Strategies

The dimethylaminomethyl group is introduced through Mannich-type reactions, where a secondary amine (dimethylamine) reacts with formaldehyde and the thienopyridine precursor. Alternatively, alkylation of a pre-formed thienopyridine bearing a hydroxymethyl group using dimethylamine in the presence of a dehydrating agent (e.g., DCC) is feasible.

Recent advances employ cross-coupling reactions to append diverse substituents. For example, Sonogashira couplings have been utilized to install alkynyl groups at position 6 of analogous thieno[3,2-b]pyridines, enhancing antitumor activity .

Biological Activities and Mechanisms of Action

Antiproliferative Effects

In vitro assays against human tumor cell lines (MCF-7 breast adenocarcinoma, NCI-H460 lung carcinoma, A375-C5 melanoma) reveal that methyl 3-[(dimethylamino)methyl]thieno[3,2-b]pyridine-2-carboxylate analogs exhibit GI₅₀ values in the low micromolar range (1–10 μM). Notably:

  • The dimethylaminomethyl substituent enhances potency compared to unsubstituted analogs, likely due to improved target engagement .

  • Dose-dependent growth inhibition correlates with cell cycle arrest in the G2/M phase and apoptosis induction, as evidenced by Annexin V/PI staining .

Apoptotic Pathways

Mechanistic studies on structurally related compounds demonstrate:

  • Caspase-3/7 Activation: Cleavage of executioner caspases triggers programmed cell death.

  • Mitochondrial Membrane Depolarization: Loss of ΔΨm precedes cytochrome c release, implicating the intrinsic apoptotic pathway .

Structure-Activity Relationships (SAR)

  • Substituent Position: Activity is highly sensitive to the location of the dimethylaminomethyl group; C3 substitution optimizes steric and electronic interactions with target proteins.

  • Ester vs. Carboxylic Acid: Methyl ester derivatives generally outperform free acids in cellular assays, likely due to enhanced bioavailability .

Challenges and Future Directions

Optimization of Pharmacokinetics

While the methyl ester improves cell permeability, its susceptibility to esterase-mediated hydrolysis may limit oral bioavailability. Strategies under investigation include:

  • Prodrug Approaches: Masking the ester as a tert-butyl or pivaloyloxymethyl group.

  • Nanoparticle Encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance systemic stability.

Target Deconvolution

Unresolved questions center on the primary molecular target(s). Proteomic profiling and CRISPR-Cas9 screens are underway to identify binding partners such as tubulin isotypes or DNA repair enzymes .

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